Cas no 205440-22-8 (9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol)

9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol structure
205440-22-8 structure
商品名:9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol
CAS番号:205440-22-8
MF:C35H44O9
メガワット:608.7184715271
CID:1398297
PubChem ID:9916874

9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol 化学的及び物理的性質

名前と識別子

    • (2R,4S,7R,8R,9R,12S,14R,15R)-4,7,8-tris(acetyloxy)-12-{[(2E)-3-phenylprop-2-enoyl]oxy}-13,20-didehydro-7,8,9,10,11,12,13,14-octahydro-2,15:9,14-dicycloretinol
    • (2alpha,5alpha,9alpha,10beta,13alpha)-9,10,13-tris(acetyloxy)-2-hydroxytaxa-4(20),11-dien-5-yl (2E)-3-phenylprop-2-enoate
    • 2-propenoic acid, 3-phenyl-, (3S,4aR,5R,6R,8S,11R,12R,12aR)-8,11,12-tris(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-5-hydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-yl ester, (2E)-
    • Taxinin NN1
    • Taxezopidine G
    • (2R,4S,7R,8R,9R,12S,14R,15R)-4,7,8-tris(acetyloxy)-12-{[(2E)-3-phenylprop-2-enoyl]oxy}-13,20-didehydro-7,8,9,10,11,12,13,14-o
    • (9,10,13-Triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-
    • AKOS040762402
    • 205440-22-8
    • [(1R,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
    • CHEMBL39025
    • (+)-Taxezopidine G
    • DA-78220
    • 9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol
    • インチ: 1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)29(19)31(40)25-18-27(41-21(3)36)20(2)30(34(25,6)7)32(42-22(4)37)33(35)43-23(5)38/h9-15,25-27,29,31-33,40H,1,16-18H2,2-8H3
    • InChIKey: NQINDQGQJLIYFL-UHFFFAOYSA-N
    • ほほえんだ: OC1C2CC(C(C)=C(C(C(C3(C)CCC(C(=C)C31)OC(C=CC1C=CC=CC=1)=O)OC(C)=O)OC(C)=O)C2(C)C)OC(C)=O

計算された属性

  • せいみつぶんしりょう: 608.29853298g/mol
  • どういたいしつりょう: 608.29853298g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 44
  • 回転可能化学結合数: 10
  • 複雑さ: 1220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125
  • 疎水性パラメータ計算基準値(XlogP): 4.492

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 666.9±55.0 °C at 760 mmHg
  • フラッシュポイント: 201.3±25.0 °C
  • じょうきあつ: 0.0±2.1 mmHg at 25°C

9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol セキュリティ情報

9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T67280-5mg
(2R,4S,7R,8R,9R,12S,14R,15R)-4,7,8-tris(acetyloxy)-12-{[(2E)-3-phenylprop-2-enoyl]oxy}-13,20-didehydro-7,8,9,10,11,12,13,14-octahydro-2,15:9,14-dicycloretinol
205440-22-8
5mg
¥5120.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T67280-5 mg
(2R,4S,7R,8R,9R,12S,14R,15R)-4,7,8-tris(acetyloxy)-12-{[(2E)-3-phenylprop-2-enoyl]oxy}-13,20-didehydro-7,8,9,10,11,12,13,14-octahydro-2,15:9,14-dicycloretinol
205440-22-8
5mg
¥5120.0 2021-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5108-1 mg
Taxezopidine G
205440-22-8
1mg
¥2595.00 2022-04-26
TargetMol Chemicals
TN5108-5 mg
Taxezopidine G
205440-22-8 98%
5mg
¥ 4,090 2023-07-10
A2B Chem LLC
AF38638-5mg
Taxezopidine G
205440-22-8 95%
5mg
$2400.00 2024-04-20
TargetMol Chemicals
TN5108-1 ml * 10 mm
Taxezopidine G
205440-22-8
1 ml * 10 mm
¥ 6220 2024-07-19
TargetMol Chemicals
TN5108-1 mL * 10 mM (in DMSO)
Taxezopidine G
205440-22-8 98%
1 mL * 10 mM (in DMSO)
¥ 6220 2023-09-15
TargetMol Chemicals
TN5108-5mg
Taxezopidine G
205440-22-8
5mg
¥ 4090 2024-07-19

9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol 関連文献

9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-olに関する追加情報

Introduction to 9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol (CAS No. 205440-22-8)

The compound 9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol, identified by its CAS number 205440-22-8, represents a significant advancement in the field of natural product chemistry and pharmaceutical research. This triterpenoid derivative belongs to the taxane family, a class of compounds renowned for their potent biological activities and therapeutic potential. The structural complexity of this molecule, characterized by multiple functional groups and a highly oxygenated backbone, positions it as a promising candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the importance of taxane derivatives in the development of novel anticancer agents. The triacetoxy and cinnamoyloxy substituents in the molecular structure of 9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol contribute to its unique pharmacophoric features, which may enhance its interaction with biological targets. Specifically, the acetoxy groups at the 9α, 10β, and 13α positions are known to modulate the solubility and metabolic stability of taxanes, while the cinnamoyloxy group at the 5α position introduces additional hydrophobicity and potential for receptor binding.

In light of these structural attributes, researchers have been exploring the compound's potential in various preclinical models. Preliminary investigations suggest that 9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol exhibits notable cytotoxicity against multiple cancer cell lines. This activity is attributed to its ability to disrupt microtubule formation and induce apoptosis in tumor cells. Furthermore, the compound demonstrates selective toxicity toward malignant cells without significant toxicity to normal cells, a property that is critical for developing effective chemotherapeutic agents.

The synthesis of 9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol has been a subject of considerable interest among synthetic chemists. The process involves multi-step organic transformations starting from natural taxane precursors such as baccatin III or 10-deacetylbaccatin III. Key steps include selective acetylation at specific hydroxyl positions followed by functionalization with cinnamic acid derivatives through esterification reactions. Advanced techniques such as enzymatic catalysis and microwave-assisted synthesis have been employed to optimize yield and purity.

The pharmacological profile of 9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol has been further elucidated through in vitro and in vivo studies. These investigations have revealed that the compound not only inhibits tumor growth but also modulates key signaling pathways involved in cancer progression. For instance, it has been shown to suppress the activity of enzymes such as topoisomerase I and II, which are essential for DNA replication in cancer cells. Additionally, it interacts with receptors like P-glycoprotein (P-gp), influencing drug resistance mechanisms.

From a chemical biology perspective, the unique structural features of 9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol offer insights into the design of next-generation taxane-based therapeutics. The presence of both polar (acetoxy) and non-polar (cinnamoyloxy) groups allows for precise tuning of physicochemical properties such as solubility and bioavailability. This balance is crucial for achieving optimal pharmacokinetic profiles in clinical settings. Moreover, computational modeling studies have predicted favorable interactions between this compound and target proteins, providing a rational basis for further structural optimization.

The potential therapeutic applications of 9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol extend beyond oncology. Emerging evidence suggests that it may also possess anti-inflammatory and immunomodulatory properties due to its ability to influence cytokine production and immune cell function. These findings open up new avenues for exploring its use in treating chronic inflammatory diseases and autoimmune disorders. Additionally, its structural similarity to other bioactive taxanes makes it a valuable scaffold for developing derivatives with enhanced efficacy and reduced side effects.

In conclusion,9α,10β,13 α-triacetoxy-5 α-(cinnamoyloxy) taxa-4(20),11-dien-2 α-ol (CAS No.205440-22-8) stands out as a multifaceted compound with significant promise in pharmaceutical research. Its complex structure combined with demonstrated biological activities positions it as a cornerstone for future drug development efforts aimed at addressing critical health challenges.

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